2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline
CAS No.: 1204297-85-7
Cat. No.: VC7939480
Molecular Formula: C13H11N3S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.
![2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline - 1204297-85-7](/images/structure/VC7939480.png)
Specification
CAS No. | 1204297-85-7 |
---|---|
Molecular Formula | C13H11N3S |
Molecular Weight | 241.31 |
IUPAC Name | 2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |
Standard InChI | InChI=1S/C13H11N3S/c1-8-9(4-2-5-10(8)14)12-16-11-6-3-7-15-13(11)17-12/h2-7H,14H2,1H3 |
Standard InChI Key | SCKBFMKNVAQNSG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1N)C2=NC3=C(S2)N=CC=C3 |
Canonical SMILES | CC1=C(C=CC=C1N)C2=NC3=C(S2)N=CC=C3 |
Introduction
Structural Characteristics and Physicochemical Properties
The compound's bicyclic thiazolo[5,4-b]pyridine system creates a planar, electron-deficient aromatic system that facilitates π-π stacking interactions with biological targets . Key structural features include:
Molecular Geometry
X-ray crystallographic data from analogous compounds reveal a dihedral angle of 8.2° between the thiazole and pyridine rings, suggesting moderate conjugation between the heterocycles. The methyl group at position 2 introduces steric effects that influence binding pocket interactions, while the aniline substituent provides hydrogen-bonding capabilities through its amine group .
Electronic Properties
Density functional theory (DFT) calculations on similar thiazolo[5,4-b]pyridines show:
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Highest occupied molecular orbital (HOMO) energy: −6.3 eV
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Lowest unoccupied molecular orbital (LUMO) energy: −2.1 eV
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Band gap: 4.2 eV
These electronic characteristics enhance redox stability while allowing charge-transfer interactions with biological macromolecules.
Table 1: Comparative Physicochemical Properties of Thiazolo[5,4-b]pyridine Derivatives
Data derived from computational models and experimental measurements of structural analogs .
Synthetic Methodologies
The synthesis of 2-methyl-3-{ thiazolo[5,4-b]pyridin-2-yl}aniline typically follows a multi-step protocol:
Key Synthetic Route
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Formation of Thiazolo[5,4-b]pyridine Core:
Condensation of 2-aminopyridine-3-thiol with α-bromoketones under basic conditions yields the bicyclic system . For this derivative:
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Suzuki-Miyaura Coupling:
Palladium-catalyzed cross-coupling introduces the aniline moiety:
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Methylation:
Selective methylation at the 2-position using methyl iodide in DMF achieves final substitution .
Optimization Challenges
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Regioselectivity Control: The thiazole ring formation requires precise temperature control (60-65°C) to prevent isomerization .
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Coupling Efficiency: Suzuki reaction yields improve from 45% to 72% when using 1,4-dioxane as solvent instead of THF.
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Purification: Reverse-phase HPLC with acetonitrile/water (70:30) provides >95% purity .
Kinase | IC₅₀ (nM) | Selectivity Ratio vs PI3Kα |
---|---|---|
PI3Kα | 3.4* | 1 |
PI3Kβ | 34.2* | 10.1 |
PI3Kγ | 5.1* | 1.5 |
PI3Kδ | 4.6* | 1.4 |
mTOR | >1000 | >294 |
*Estimated values based on analog data from .
Antimicrobial Activity
The methyl group enhances membrane penetration, potentially improving antimicrobial efficacy :
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Gram-positive Bacteria: MIC₉₀ = 8 μg/mL (predicted against S. aureus)
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Fungal Pathogens: IC₅₀ = 12 μM (estimated for C. albicans)
Structure-Activity Relationships
Critical substituent effects include:
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Methyl Group: Increases logP by 0.7 units compared to non-methylated analogs, enhancing blood-brain barrier penetration .
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Aniline Position: Meta-substitution optimizes hydrogen bonding with target proteins while minimizing steric clashes.
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Thiazole Nitrogen: Participates in charge-transfer complexes with NADPH oxidase, potentially explaining anti-inflammatory effects .
Future Research Directions
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Target Validation: Comprehensive kinase profiling using KINOMEscan® technology
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Formulation Development: Nanoencapsulation to address solubility limitations
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Toxicology Studies: Acute and chronic toxicity assessment in rodent models
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Structural Optimization: Introduction of fluorine atoms to enhance metabolic stability
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